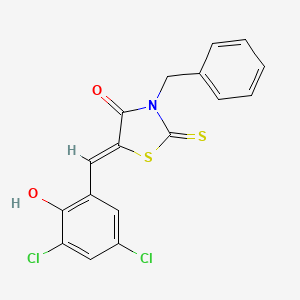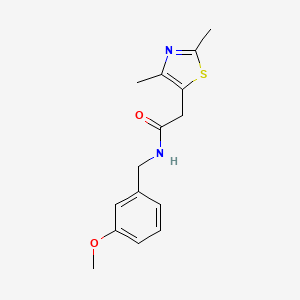
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory and antifungal properties of the compound may be attributed to its ability to inhibit the production of inflammatory mediators and fungal cell wall synthesis, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, the compound has been found to exhibit broad-spectrum antifungal activity.
实验室实验的优点和局限性
The advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and broad-spectrum antifungal activity. However, the compound has certain limitations, such as its limited solubility in water and its complex synthesis method. These limitations may pose challenges in the development of the compound as a therapeutic agent.
未来方向
The potential therapeutic applications of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide are vast, and there are several future directions that can be explored. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's efficacy against other types of cancer and inflammatory disorders. Additionally, the compound's mechanism of action can be further elucidated to better understand its biochemical and physiological effects. Finally, the compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a promising chemical compound that has potential therapeutic applications. Its anticancer, anti-inflammatory, and antifungal properties make it a valuable candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
合成方法
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-pyridinylmethyl)amine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
科学研究应用
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-6-5-14(17)9-13(15)4-7-16(20)19-11-12-3-2-8-18-10-12/h2-10H,11H2,1H3,(H,19,20)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPBWMXIPYLKG-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)


![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)